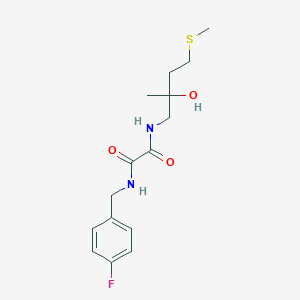

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

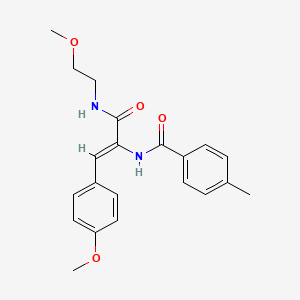

Synthesis Analysis

The synthesis of compounds related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide involves multiple steps, including the use of oxalamide derivatives and various functionalization techniques. For instance, the synthesis of similar compounds has been detailed, highlighting the use of specific reagents and conditions to achieve the desired molecular architecture. These processes often involve the formation of complex intermediates and require precise control over reaction conditions to obtain high yields and purity (Huanyu Liu et al., 2020).

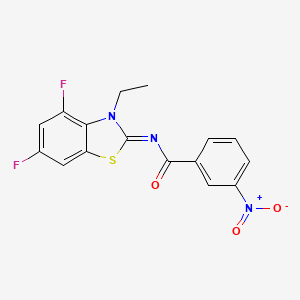

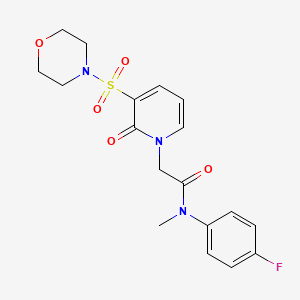

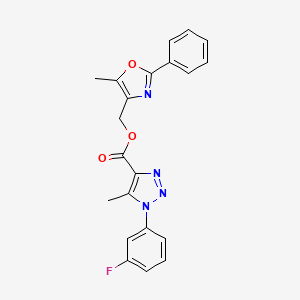

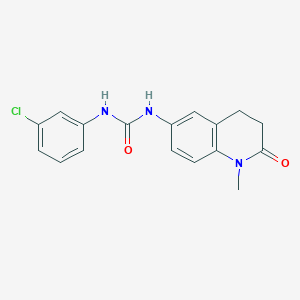

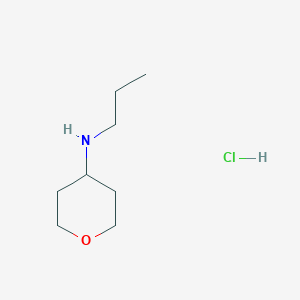

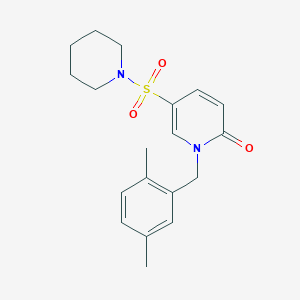

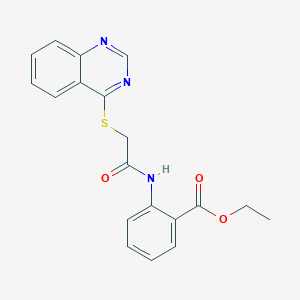

Molecular Structure Analysis

The molecular structure of compounds like N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide can be elucidated using techniques such as X-ray crystallography. These analyses reveal the precise spatial arrangement of atoms within the molecule, providing insights into its potential reactivity and interactions with other molecules. For example, studies on similar compounds have shown how specific substitutions on the benzyl or oxalamide groups can affect the overall molecular conformation and properties (Lv Zhi, 2009).

Chemical Reactions and Properties

The chemical reactivity of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is influenced by its functional groups. These compounds can participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, depending on the nature of the reactants and conditions employed. Studies on related compounds have demonstrated their potential as intermediates in the synthesis of more complex molecules or as catalysts in specific reactions (M. Kassaee et al., 2004).

Applications De Recherche Scientifique

Inhibition of Nucleoside Transport : A study by Tromp et al. (2004) explored compounds with substituted benzyl groups, similar to the N1-(4-fluorobenzyl) portion of your compound, as inhibitors of the nucleoside transport protein ENT1. Although the specific compound was not studied, related derivatives demonstrated varied affinities for ENT1, suggesting potential for modulation of nucleoside transport mechanisms [Tromp et al., 2004].

Metabolism and Disposition Studies : Monteagudo et al. (2007) utilized 19F-NMR spectroscopy to investigate the metabolism and disposition of HIV integrase inhibitors, which included N-(4-fluorobenzyl)-substituted compounds. This study highlights the utility of fluorine-containing compounds in drug discovery and their metabolic profiling, which could be relevant for understanding the pharmacokinetics of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide [Monteagudo et al., 2007].

Na+/Ca2+ Exchange Inhibition : Iwamoto and Kita (2006) studied N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769), a compound with a fluorobenzyl moiety, for its inhibitory effects on Na+/Ca2+ exchange. While structurally different, the presence of a fluorobenzyl group and the study of ion exchange mechanisms could provide insights into potential cellular interactions or therapeutic applications of your compound [Iwamoto & Kita, 2006].

Orexin Receptor Antagonism : Piccoli et al. (2012) investigated compounds including N-(4-fluorobenzyl) derivatives as orexin receptor antagonists, suggesting a potential application in modulating feeding, arousal, stress, and drug abuse pathways. This indicates the possibility of central nervous system-related applications for compounds with N-(4-fluorobenzyl) groups [Piccoli et al., 2012].

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3S/c1-15(21,7-8-22-2)10-18-14(20)13(19)17-9-11-3-5-12(16)6-4-11/h3-6,21H,7-10H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHYPZKGXGKHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490722.png)

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)

![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)